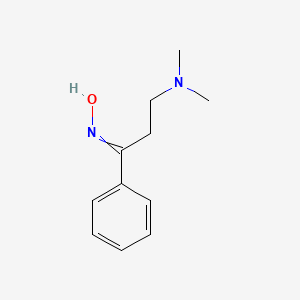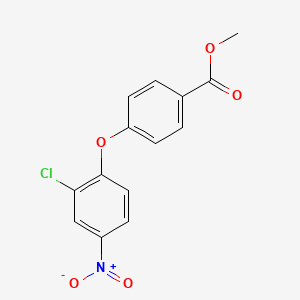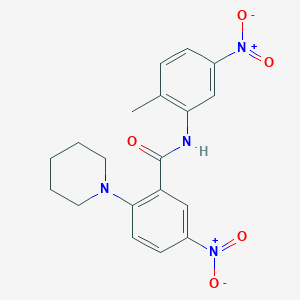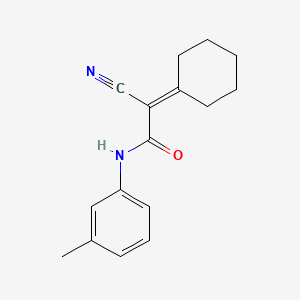amino}benzene-1,3-dicarboxylic acid](/img/structure/B12471360.png)
5-{[(4-Bromo-1-hydroxynaphthalen-2-yl)carbonyl](octadecyl)amino}benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid is a complex organic compound that features a unique combination of functional groups, including a brominated naphthalene ring, a long octadecyl chain, and a benzene dicarboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid typically involves multiple steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position.
Hydroxylation: The brominated naphthalene is then hydroxylated to introduce a hydroxyl group at the 1-position.
Amidation: The hydroxylated bromonaphthalene reacts with octadecylamine to form the N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido intermediate.
Coupling: This intermediate is then coupled with benzene-1,3-dicarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
Materials Science: Used in the synthesis of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Potential use as a drug candidate or as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group could facilitate binding to specific sites on the target molecules, while the long octadecyl chain might influence the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
Benzene-1,3-dicarboxylic acid derivatives: These compounds share the benzene dicarboxylic acid moiety and can exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with substituted naphthalene rings, such as 4-bromo-1-hydroxy-2-naphthoic acid.
Long-chain amides: Compounds with long alkyl chains and amide functionalities, such as N-octadecyl amides.
Uniqueness
The uniqueness of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, hydroxyl group, and long octadecyl chain makes it a versatile compound for various scientific and industrial uses.
属性
分子式 |
C37H48BrNO6 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC 名称 |
5-[(4-bromo-1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C37H48BrNO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-39(29-24-27(36(42)43)23-28(25-29)37(44)45)35(41)32-26-33(38)30-20-17-18-21-31(30)34(32)40/h17-18,20-21,23-26,40H,2-16,19,22H2,1H3,(H,42,43)(H,44,45) |
InChI 键 |
BWFPPIJUUNGFFU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![4-(hydroxyamino)-N-[2-(naphthalen-2-yloxy)ethyl]-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide](/img/structure/B12471286.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)

![(1R,2R,4S,5S,7s,9s)-9-butyl-7-((3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide](/img/structure/B12471296.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12471301.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12471338.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)
